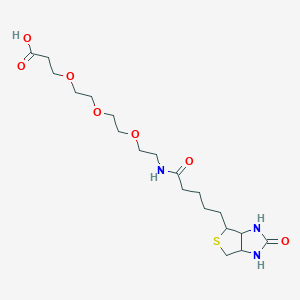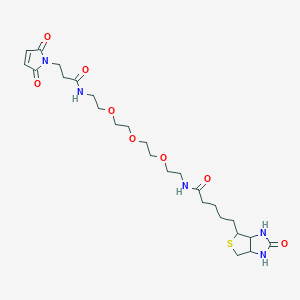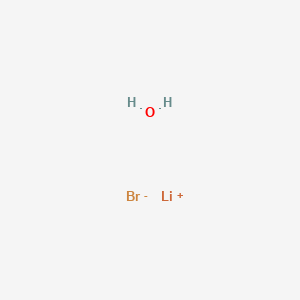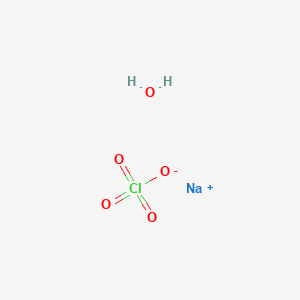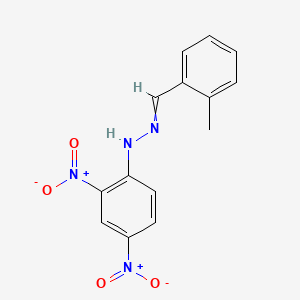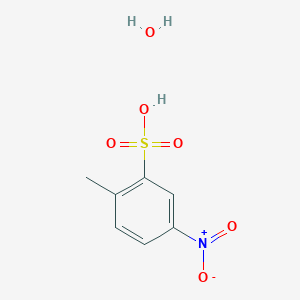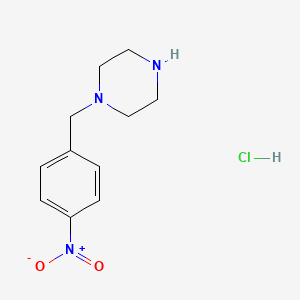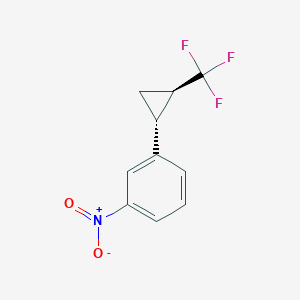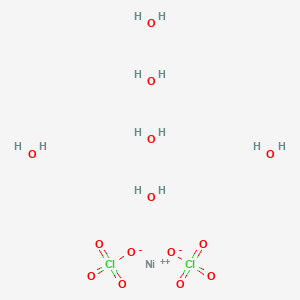
Nickel(II) perchlorate hexahydrate
Descripción general
Descripción
Nickel(II) perchlorate hexahydrate is a chemical compound with the formula Ni(ClO₄)₂·6H₂O. It consists of nickel cations (Ni²⁺) and perchlorate anions (ClO₄⁻) along with six water molecules of hydration. This compound is known for its high solubility in water and its use in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with sodium perchlorate (NaClO₄) in an aqueous solution. The reaction proceeds as follows: $$\text{NiCl}_2·6\text{H}_2\text{O} + 2\text{NaClO}_4 → \text{Ni(ClO}_4)_2·6\text{H}_2\text{O} + 2\text{NaCl}$$
Industrial Production Methods: On an industrial scale, the compound is typically produced by combining nickel(II) salts with perchloric acid (HClO₄) in a controlled environment to ensure the formation of the hexahydrate.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can undergo reduction reactions, often resulting in the formation of nickel metal or nickel(II) compounds.
Substitution: The compound can participate in substitution reactions, where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common reagents include strong reducing agents like zinc or hydrogen gas.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) are used.
Substitution: Various halide ions or other anions can be used to substitute the perchlorate ion.
Major Products Formed:
Oxidation: Nickel metal, nickel oxides, or other nickel(II) compounds.
Reduction: Nickel metal or nickel(II) hydroxide.
Substitution: Nickel(II) halides or other nickel(II) salts.
Mecanismo De Acción
Target of Action
Nickel(II) perchlorate hexahydrate is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a strong oxidizing agent .
Mode of Action
This compound is a powerful oxidizing agent . It can intensify fire and may ignite organic material on contact . For example, if a cotton or paper is soaked in nickel perchlorate and left to dry, the resulting material will burn very rapidly in contact with open flame, almost explode .
Biochemical Pathways
Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Many nickel enzymes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase, are involved in these biochemical pathways .
Pharmacokinetics
It is known that the compound is a green odourless crystalline solid that is highly soluble in water and soluble in many organic solvents . This suggests that it could be readily absorbed and distributed in an organism.
Result of Action
This compound can cause severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a strong oxidizing agent, it can react with combustible materials, potentially leading to fires or explosions . Therefore, it should be stored separately from combustible substances and away from sources of ignition and heat . It is also hazardous to the aquatic environment, causing both short-term and long-term damage .
Aplicaciones Científicas De Investigación
Nickel(II) perchlorate hexahydrate is used in various scientific research applications, including:
Chemistry: It serves as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of nickel on biological systems and its potential toxicity.
Medicine: It is used in medical research to study the role of nickel in biological processes and its potential therapeutic applications.
Industry: this compound is used in the production of nickel-based alloys and in electroplating processes.
Comparación Con Compuestos Similares
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
Propiedades
IUPAC Name |
nickel(2+);diperchlorate;hexahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGYCGOFTBFDLW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12NiO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281241 | |
| Record name | Nickel perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green crystals; Soluble in water (2225 g/l @ 0 deg C); [MSDSonline] | |
| Record name | Nickel(II) perchlorate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13520-61-1 | |
| Record name | Nickel perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7949519.png)
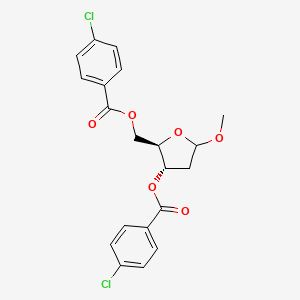
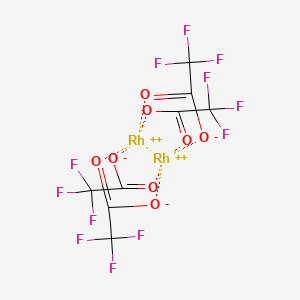
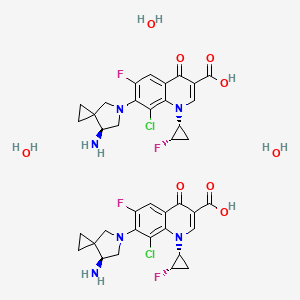
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
